(2-Piperidin-4-yl-phenyl)-methanol hydrochloride
Overview
Description
(2-Piperidin-4-yl-phenyl)-methanol hydrochloride: is a chemical compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The compound has a molecular formula of C13H20ClNO and a molecular weight of 241.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Piperidin-4-yl-phenyl)-methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2-Piperidin-4-yl-phenyl)-methanol hydrochloride can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: (2-Piperidin-4-yl-phenyl)-methanol hydrochloride is used as a building block in organic synthesis, particularly in the development of PROTAC® molecules for targeted protein degradation .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in the design of molecules that can selectively degrade disease-causing proteins .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (2-Piperidin-4-yl-phenyl)-methanol hydrochloride involves its role as a linker in PROTAC® molecules. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s structure allows for the optimal orientation and interaction of the PROTAC® molecule with both the target protein and the E3 ligase .
Comparison with Similar Compounds
- (2-(4-Piperidinyl)phenyl)methanol hydrochloride
- (2-(3-Piperidinyl)phenyl)methanol hydrochloride
- (2-(4-Piperidinyl)phenyl)ethan-1-amine dihydrochloride
- (2-(3-Piperidinyl)phenyl)ethan-1-amine dihydrochloride
Uniqueness: (2-Piperidin-4-yl-phenyl)-methanol hydrochloride is unique due to its semi-flexible linker properties, which allow for the precise orientation and interaction required for effective PROTAC® development. This flexibility enhances the compound’s ability to form stable ternary complexes, optimizing the degradation of target proteins .
Properties
IUPAC Name |
(2-piperidin-4-ylphenyl)methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHARBIBNQYLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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